molecular formula C16H10F3N7O B2579880 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892766-66-4

4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2579880
CAS No.: 892766-66-4
M. Wt: 373.299
InChI Key: BCLZGWOZRLEXLR-UHFFFAOYSA-N
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Description

4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple rings, including pyridine, oxadiazole, and triazole, which contribute to its unique chemical properties. The trifluoromethyl group attached to the phenyl ring further enhances its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling with a triazole derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The choice of solvents, catalysts, and purification techniques is optimized to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into different functional groups.

    Substitution: The trifluoromethyl group and other positions on the rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
  • 1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine
  • Pentafluoropyridine and pentachloropyridine derivatives

Comparison: Compared to these similar compounds, 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine stands out due to its unique combination of rings and functional groups. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications. Its diverse chemical reactivity and potential biological activities further distinguish it from other similar compounds.

Properties

IUPAC Name

5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N7O/c17-16(18,19)10-3-1-2-4-11(10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-5-7-21-8-6-9/h1-8H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLZGWOZRLEXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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